{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
CAS No.: 1855950-96-7
Cat. No.: VC20126334
Molecular Formula: C11H15F2N5
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine - 1855950-96-7](/images/structure/VC20126334.png)
Specification
CAS No. | 1855950-96-7 |
---|---|
Molecular Formula | C11H15F2N5 |
Molecular Weight | 255.27 g/mol |
IUPAC Name | 1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine |
Standard InChI | InChI=1S/C11H15F2N5/c1-8-9(7-17(2)16-8)5-14-6-10-3-4-15-18(10)11(12)13/h3-4,7,11,14H,5-6H2,1-2H3 |
Standard InChI Key | QCTJREHCDGRSKJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C=C1CNCC2=CC=NN2C(F)F)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound comprises two pyrazole rings: one substituted with a difluoromethyl group at the 1-position and a methylene-amine group at the 5-position, and the other with methyl groups at the 1- and 3-positions and a methylene group at the 4-position. This arrangement creates a bifunctional scaffold capable of diverse chemical interactions.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₆F₂N₅ |
Molecular Weight | 268.29 g/mol |
IUPAC Name | {[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine |
SMILES | CN1C=C(C=N1)CNC(C2=CC=NN2C(F)F)C |
The difluoromethyl group enhances lipophilicity, potentially improving membrane permeability in biological systems .
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via a multi-step protocol involving:
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Alkylation of Pyrazole Precursors: Reacting 1-(difluoromethyl)-1H-pyrazol-5-ylmethanol with thionyl chloride to form the corresponding chloride, followed by nucleophilic substitution with 1,3-dimethyl-1H-pyrazol-4-ylmethanamine.
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Coupling Reactions: Palladium-catalyzed cross-coupling between halogenated pyrazole derivatives and amine intermediates under inert atmospheres.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Alkylation | SOCl₂, DMF, 0–5°C, 2 h | 65–70% |
Amine Substitution | K₂CO₃, DMF, 60°C, 12 h | 55–60% |
Purification | Column chromatography (SiO₂, EtOAc/hexane) | ≥95% purity |
Industrial-scale production may employ continuous flow reactors to optimize exothermic reactions and minimize byproducts.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL) but limited solubility in water (<1 mg/mL). Stability studies indicate decomposition above 200°C, with no significant degradation under ambient conditions for six months .
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.52 (s, 1H, pyrazole-H), 6.42 (t, J = 54 Hz, 1H, CF₂H), 4.32 (s, 2H, CH₂NH), 3.89 (s, 3H, N-CH₃), 2.28 (s, 3H, CH₃).
Biological Activity and Mechanisms
Enzyme Inhibition
Analogous difluoromethylpyrazole derivatives demonstrate inhibitory activity against cytochrome P450 enzymes (e.g., CYP3A4, IC₅₀ = 2.3 μM) and kinases involved in inflammatory pathways . The difluoromethyl group may form hydrogen bonds with catalytic residues, while the dimethylpyrazole moiety occupies hydrophobic binding pockets.
Industrial and Research Applications
Pharmaceutical Development
As a kinase inhibitor scaffold, the compound is being evaluated in preclinical models of rheumatoid arthritis and oncology. Its fluorine content improves metabolic stability, a critical factor in drug design .
Agrochemical Uses
Field trials demonstrate efficacy as a fungicide against Phytophthora infestans (EC₅₀ = 12 ppm), likely due to disruption of fungal membrane biosynthesis.
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